
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and cardiovascular disease.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide acts as a PPAR-delta agonist, which leads to the activation of several genes involved in oxidative metabolism. This results in an increase in the number of mitochondria and the expression of genes involved in fatty acid oxidation. Additionally, N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to increase the expression of genes involved in glucose uptake and utilization, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and anti-tumor activity. It has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, including further investigation of its effects on endurance and performance in athletes, its potential as a treatment for cardiovascular disease and type 2 diabetes, and its anti-tumor activity in various types of cancer. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications. In sports medicine, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in oxidative metabolism. In cancer research, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-5-3-6-16(11-13)22-10-4-7-18(21)20-17-9-8-15(19)12-14(17)2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKARPZSVNFEXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



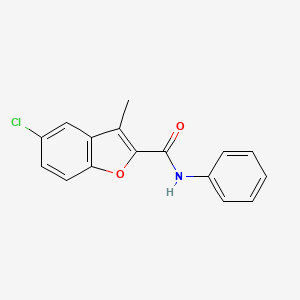
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4722051.png)
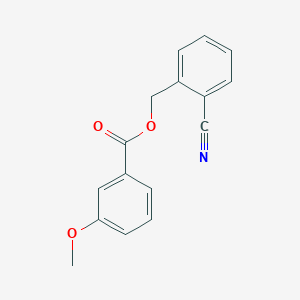
![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)
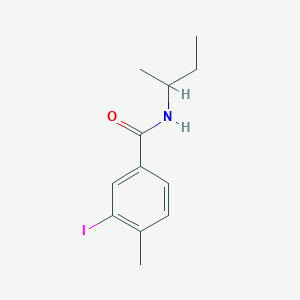
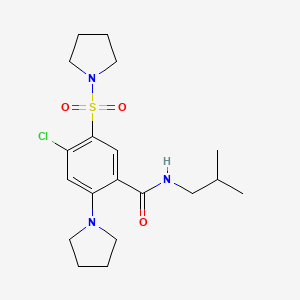
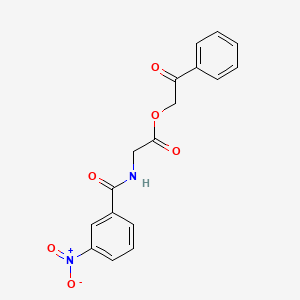
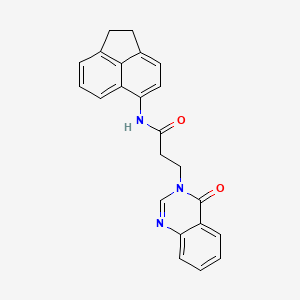
![3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B4722098.png)
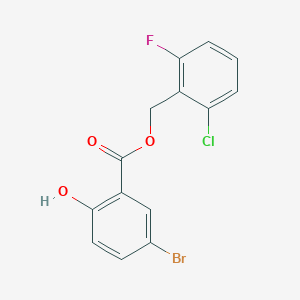
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)

![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
